An In-depth Technical Guide to the Mechanism of Action of Trietazine in Plants
An In-depth Technical Guide to the Mechanism of Action of Trietazine in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and physiological mechanisms by which trietazine, a chlorotriazine herbicide, exerts its phytotoxic effects on susceptible plants. The document details the primary mode of action, secondary consequences, and mechanisms of resistance, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Mechanism of Action: Inhibition of Photosystem II
Trietazine is a selective herbicide primarily absorbed through the roots and, to a lesser extent, the leaves of plants.[1][2] It is then translocated upward via the xylem to the leaves, where it exerts its primary toxic effect.[3][4] The fundamental mechanism of action for trietazine, and other triazine herbicides, is the potent inhibition of photosynthesis by targeting Photosystem II (PSII).[3]
Molecular Target: The D1 Protein
The specific molecular target of trietazine is the D1 protein, a core subunit of the PSII reaction center complex located in the thylakoid membranes of chloroplasts. The D1 protein, also known as the QB-binding protein, is encoded by the chloroplast gene psbA.
Trietazine acts as a competitive inhibitor, binding to a specific niche on the D1 protein that is normally occupied by the native plastoquinone molecule, QB. This binding physically blocks the transfer of electrons from the primary quinone acceptor, QA, to QB. By disrupting this critical step, trietazine effectively halts the photosynthetic electron transport chain. The amino acids that constitute the QB and herbicide-binding niche on the D1 protein are located between phenylalanine-211 and leucine-275.
Signaling Pathway of Trietazine Action
The following diagram illustrates the signaling cascade initiated by trietazine's interaction with Photosystem II.
Caption: Molecular pathway of trietazine from plant uptake to PSII inhibition and cell death.
Quantitative Data: Inhibitory Activity
The efficacy of PSII-inhibiting herbicides is commonly quantified by the concentration required to inhibit a specific photosynthetic process by 50% (I50 or EC50). This value serves as a direct measure of the herbicide's binding affinity for the D1 protein.
| Herbicide Class | Herbicide | Plant Material | I50 (M) | Reference |
| Triazine | Terbuthylazine | Pea Thylakoids | 1 - 2 x 10⁻⁷ | |
| Triazinone | Metribuzin | Pea Thylakoids | 1 - 2 x 10⁻⁷ | |
| Urea | Diuron | Pea Thylakoids | 7 - 8 x 10⁻⁸ |
Note: Data for terbuthylazine, a structurally similar triazine, is presented as a proxy for trietazine's activity. I50 values can vary based on the specific plant species and experimental conditions.
Field studies have also quantified the inhibitory effect of triazines on the effective photochemical quantum yield of phytoplankton, demonstrating a dose-dependent reduction in photosynthetic efficiency. For example, at environmentally relevant concentrations (0.4 μg L⁻¹), atrazine and simazine caused up to 18% inhibition, while Irgarol 1051 induced up to 29% inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of trietazine and other PSII-inhibiting herbicides.
Measurement of Photosystem II Inhibition via Chlorophyll Fluorescence
This non-invasive technique measures the fluorescence emitted by chlorophyll to assess the efficiency of PSII photochemistry. Inhibition of electron transport by trietazine causes a characteristic change in the fluorescence induction curve (Kautsky curve).
Protocol:
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Plant Preparation: Treat susceptible plants with the desired concentration of trietazine. Include an untreated control group.
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Dark Adaptation: Before measurement, place the plants in complete darkness for a minimum of 30 minutes. This ensures all PSII reaction centers are "open" (QA is oxidized).
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Measurement:
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Use a portable fluorometer (e.g., a Handy-PEA).
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Attach the leaf clip to a fully developed leaf.
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Apply a short, high-intensity pulse of light to saturate PSII reaction centers.
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Record the polyphasic fluorescence transient (OJIP curve).
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Data Analysis: From the OJIP curve, calculate key parameters:
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Fv/Fm (Maximum Quantum Yield of PSII): Calculated as (Fm - Fo) / Fm. A decrease in this value indicates stress or damage to PSII.
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Performance Index (PIabs): A sensitive indicator of overall photosynthetic vitality.
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Fvj: A parameter that reflects changes in the electron transfer from QA to QB, making it particularly sensitive to PSII inhibitors.
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An increase in the initial fluorescence (Fo) and a rapid rise to maximum fluorescence (Fm) are characteristic of PSII inhibitor activity.
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Measurement of Photosynthetic Oxygen Evolution
This method directly measures the rate of oxygen produced from the water-splitting activity of PSII. PSII inhibitors block the electron flow necessary for this process, leading to a decrease in oxygen evolution.
Protocol:
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Chloroplast Isolation: Isolate intact chloroplasts from a susceptible plant species (e.g., spinach) using standard differential centrifugation techniques.
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Reaction Setup:
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Use a Clark-type oxygen electrode to measure dissolved oxygen concentration.
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Prepare a reaction buffer (e.g., phosphate buffer, pH 7.0).
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Add the isolated chloroplast suspension to the reaction chamber.
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Add an artificial electron acceptor, such as potassium ferricyanide, which accepts electrons after PSII, allowing oxygen evolution to be measured independently of downstream processes.
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Measurement:
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Equilibrate the setup in the dark to establish a baseline oxygen level.
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Illuminate the chamber with a light source to initiate photosynthesis.
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Record the rate of oxygen evolution.
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Inhibition Assay:
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Introduce a known concentration of trietazine into the reaction chamber.
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Record the new, inhibited rate of oxygen evolution.
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Calculate the percent inhibition compared to the control (no herbicide). Repeat for a range of concentrations to determine the I50 value.
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Mechanisms of Resistance
Weed populations can develop resistance to trietazine through two primary mechanisms: target-site resistance and non-target-site resistance.
Target-Site Resistance (TSR)
The most common form of resistance is due to a mutation in the chloroplast psbA gene, which codes for the D1 protein. A single nucleotide polymorphism (SNP) can result in an amino acid substitution that alters the herbicide's binding pocket, reducing its affinity for the D1 protein without significantly impairing the protein's function in electron transport.
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Serine-264 to Glycine (Ser264Gly): This is the most frequently observed mutation conferring high-level resistance to triazines.
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Other Mutations: Other substitutions, such as Val219Ile and Phe274Val, have also been identified and can confer resistance to different PSII inhibitors.
The following diagram outlines the workflow for identifying target-site mutations in the psbA gene.
Caption: Experimental workflow for identifying target-site resistance mutations in the psbA gene.
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DNA Extraction: Extract total genomic DNA from fresh leaf tissue of both susceptible and potentially resistant plants using a commercial kit (e.g., Qiagen DNeasy Plant Mini Kit) or a CTAB-based method.
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Primer Design: Design PCR primers that flank the regions of the psbA gene known to harbor resistance-conferring mutations (e.g., codons 219, 264, 274).
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PCR Amplification:
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Set up a PCR reaction containing genomic DNA, forward and reverse primers, Taq DNA polymerase, dNTPs, and PCR buffer.
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Use the following typical thermocycling conditions: initial denaturation at 94-95°C for 5 min; 35 cycles of denaturation at 94-95°C for 30s, annealing at 55-58°C for 30s, and extension at 68-72°C for 60-90s; followed by a final extension at 72°C for 7 min.
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Verification and Sequencing: Run the PCR product on an agarose gel to confirm the amplification of a fragment of the correct size. Purify the PCR product and send it for dideoxynucleotide (Sanger) sequencing.
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Sequence Analysis: Align the DNA sequences from resistant and susceptible plants using bioinformatics software to identify any single nucleotide polymorphisms (SNPs) and the resulting amino acid changes.
Non-Target-Site Resistance (NTSR)
NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site. The most significant NTSR mechanism for triazines is enhanced metabolic detoxification.
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Glutathione S-Transferases (GSTs): In some resistant plants and tolerant crops (like maize), GST enzymes catalyze the conjugation of glutathione to the triazine molecule. This reaction detoxifies the herbicide and renders it more water-soluble, facilitating its sequestration into the vacuole.
This spectrophotometric assay measures the rate of the GST-catalyzed conjugation of glutathione (GSH) with the substrate 1-chloro-2,4-dinitrobenzene (CDNB).
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Protein Extraction: Homogenize plant tissue in a cold phosphate buffer and centrifuge to obtain a crude protein extract (supernatant).
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Assay Cocktail Preparation: Prepare a reaction cocktail containing phosphate buffer (pH 6.5), reduced glutathione (GSH), and CDNB.
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Kinetic Measurement:
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Add the protein extract to the assay cocktail in a cuvette.
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Immediately place the cuvette in a spectrophotometer.
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Measure the increase in absorbance at 340 nm over time (e.g., for 5 minutes). The conjugation of CDNB with GSH produces a product that absorbs light at this wavelength.
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Calculation: The rate of increase in absorbance is directly proportional to the GST activity in the sample. Calculate the specific activity (units per mg of protein) and compare between susceptible and resistant biotypes.
Logical Relationships: Consequences of PSII Inhibition
The blockage of the PSII electron transport chain by trietazine initiates a cascade of damaging events that extend beyond the initial inhibition of carbon fixation.
References
- 1. Binding site of novel 2-benzylamino-4-methyl-6-trifluoromethyl-1,3,5-triazine herbicides in the D1 protein of Photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trietazine (Ref: G 27901) [sitem.herts.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
